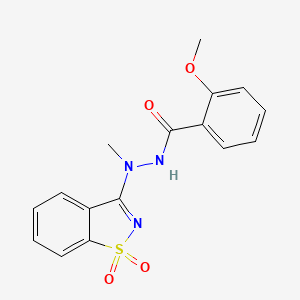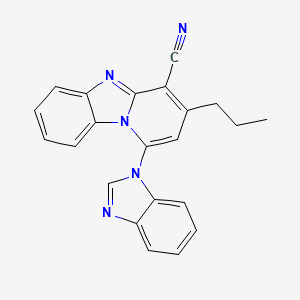![molecular formula C26H25N5O4S2 B11619954 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11619954.png)
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound, also known as piribedil , falls under the category of N-arylpiperazines.
- Its chemical formula is C₁₆H₁₈N₄O₂ , and its molecular weight is 298.34 g/mol .
- Piribedil is a vasodilator and has therapeutic applications beyond its vasodilatory effects.
Preparation Methods
- Piribedil can be synthesized through the following process:
- Start with 1-(3’,4’-methylenedioxybenzyl)piperazine (21 g) dissolved in anhydrous xylene (300 cc).
- Add anhydrous potassium carbonate (28 g) and then 2-chloropyrimidine (11.3 g).
- Heat the suspension at boiling point (130°C) for 9 hours.
- After cooling, extract the mixture with 10% hydrochloric acid.
- Render the acid solution alkaline with potassium carbonate, extract with chloroform, and obtain the oily product.
- Crystallize the product from boiling ethanol to yield crystals melting at 96°C .
Chemical Reactions Analysis
- Piribedil can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions used in these reactions are specific to each transformation.
- Major products formed depend on the specific reaction pathway.
Scientific Research Applications
- Piribedil acts as an antiparkinsonian agent by acting as a dopamine agonist.
- It also displays α₂-adrenergic antagonist properties.
- Additionally, piribedil has been investigated for its potential in counteracting age-related memory impairment, improving memory, attention, and psychomotor reactions .
Mechanism of Action
- The exact mechanism by which piribedil exerts its effects is not fully elucidated.
- It likely involves interactions with dopamine receptors and modulation of neurotransmitter pathways.
Comparison with Similar Compounds
- Piribedil’s uniqueness lies in its dual action as a dopamine agonist and α₂-adrenergic antagonist.
- Similar compounds include other antiparkinsonian agents and vasodilators.
Properties
Molecular Formula |
C26H25N5O4S2 |
|---|---|
Molecular Weight |
535.6 g/mol |
IUPAC Name |
(5Z)-5-[[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H25N5O4S2/c1-16-4-3-7-31-22(16)27-23(18(24(31)32)13-21-25(33)28(2)26(36)37-21)30-10-8-29(9-11-30)14-17-5-6-19-20(12-17)35-15-34-19/h3-7,12-13H,8-11,14-15H2,1-2H3/b21-13- |
InChI Key |
HSUNODMWCMDZKV-BKUYFWCQSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C)N4CCN(CC4)CC5=CC6=C(C=C5)OCO6 |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C)N4CCN(CC4)CC5=CC6=C(C=C5)OCO6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[N-(2-Methoxyphenyl)methanesulfonamido]-N-(1-phenylethyl)acetamide](/img/structure/B11619871.png)
![3-[(Z)-(3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11619879.png)
![(5Z)-3-butyl-5-{[1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11619892.png)
![tetramethyl 6'-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-8'-methoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11619904.png)

![2-[(4-methoxybenzyl)thio]-N'-(1-methylpiperidin-4-ylidene)acetohydrazide](/img/structure/B11619910.png)
![DI(Tert-butyl) 2,6-dimethyl-4-{1-phenyl-3-[4-(1-piperidinylsulfonyl)phenyl]-1H-pyrazol-4-YL}-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11619916.png)
![Dimethyl 1-[3-(trifluoromethyl)phenyl]-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11619917.png)
![4-({[(2E)-4-oxo-2-{(2E)-[1-(thiophen-2-yl)ethylidene]hydrazinylidene}-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid](/img/structure/B11619918.png)
methanone](/img/structure/B11619923.png)
![3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-benzylpiperazin-1-yl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11619930.png)
![1-[3-(2-Phenyl-quinazolin-4-ylamino)-phenyl]-ethanone](/img/structure/B11619931.png)
![methyl {[3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B11619932.png)

